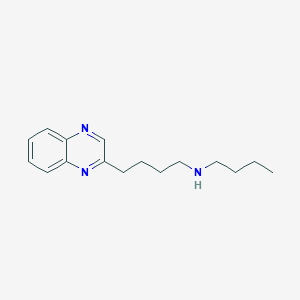

N-Butyl-4-(quinoxalin-2-yl)butan-1-amine

Description

Properties

CAS No. |

59320-10-4 |

|---|---|

Molecular Formula |

C16H23N3 |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

N-butyl-4-quinoxalin-2-ylbutan-1-amine |

InChI |

InChI=1S/C16H23N3/c1-2-3-11-17-12-7-6-8-14-13-18-15-9-4-5-10-16(15)19-14/h4-5,9-10,13,17H,2-3,6-8,11-12H2,1H3 |

InChI Key |

PBVLLLXONSXEQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCCC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-yl and 6-yl Isomers

Key Observations :

- This could influence solubility in polar solvents, as noted in general solvent interaction principles .

- Biological Activity: Positional isomerism often alters binding affinity in drug-receptor interactions. For example, 2-substituted quinoxalines may exhibit stronger π-π stacking in enzymatic pockets compared to 6-substituted analogs.

Broader Context: Quinoxaline Derivatives with Alkylamine Chains

While direct data on other analogs (e.g., varying alkyl chain lengths or substituents) are absent in the evidence, general trends in quinoxaline chemistry can be inferred:

- Solubility: Longer alkyl chains (e.g., butyl vs. methyl) typically enhance lipophilicity, reducing aqueous solubility. This aligns with solvent classification systems, where nonpolar sidechains favor dissolution in organic solvents like dichloromethane or ethyl acetate .

- Thermal Stability : Aliphatic amines like the butyl group may lower melting/boiling points compared to aromatic amines, though experimental values are unavailable .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Butyl-4-(quinoxalin-2-yl)butan-1-amine, and how are intermediates validated?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Coupling of quinoxaline-2-carboxylic acid derivatives with a butan-1-amine backbone via amidation or alkylation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often used to introduce the quinoxaline moiety .

- Step 2 : Purification via column chromatography or preparative HPLC to isolate the target compound .

- Validation : Intermediates are confirmed using -/-NMR, FT-IR (for amine and quinoxaline functional groups), and high-resolution mass spectrometry (HRMS) .

Q. How do researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Lipophilicity (log P) : Measured via reverse-phase HPLC or shake-flask methods to assess membrane permeability .

- Solubility : Determined in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

- Stability : Evaluated under varying pH (1–10) and temperature (4–37°C) conditions via LC-MS to identify degradation products .

Q. What preliminary assays are used to screen its biological activity?

- In vitro Screening :

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .

- Cellular viability : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Target Identification : Surface plasmon resonance (SPR) or thermal shift assays to study binding to putative targets like serotonin/norepinephrine transporters .

Advanced Research Questions

Q. How can regioselectivity challenges during quinoxaline functionalization be addressed?

- Strategies :

- Directing Groups : Use of transient metal-chelating groups (e.g., pyridinyl) to guide cross-coupling at the quinoxaline 2-position .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction conditions .

Q. What experimental designs resolve contradictions in reported receptor binding affinities?

- Root Causes : Variability often arises from assay conditions (e.g., buffer ionic strength, cell membrane composition).

- Mitigation :

- Standardized Protocols : Use of HEK-293 cells stably expressing human SERT/NET receptors for consistent IC measurements .

- Orthogonal Validation : Compare radioligand displacement (e.g., -paroxetine) with electrophysiological recordings in neuronal cultures .

Q. How can computational methods predict metabolite toxicity for this amine derivative?

- Approach :

- In silico Tools : SwissADME for predicting Phase I/II metabolism; ProTox-II for acute toxicity profiling (e.g., hepatotoxicity) .

- Docking Studies : AutoDock Vina to simulate interactions with CYP450 isoforms (e.g., CYP3A4) and identify potential reactive metabolites .

Data Analysis and Optimization

Q. What statistical models are used to optimize reaction yields in scaled-up synthesis?

- Design of Experiments (DoE) : Response surface methodology (RSM) to analyze factors like temperature, catalyst loading, and solvent polarity. For example, a 2023 study achieved 82% yield by optimizing Pd(OAc) loading at 1.5 mol% in DMF/HO .

- Machine Learning : Random Forest models trained on historical reaction data to predict optimal conditions for novel derivatives .

Q. How do researchers reconcile discrepancies in solubility data across studies?

- Standardization : Follow USP guidelines for equilibrium solubility measurements.

- Advanced Techniques : Use of biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

Safety and Handling

Q. What safety protocols are critical for handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.